4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[222]octane-1-carboxylic acid is a complex organic compound with the molecular formula C14H23NO4 It is characterized by a bicyclic structure with a tert-butoxycarbonyl-protected amino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially modulating their activity. The tert-butoxycarbonyl group can be removed under specific conditions, revealing the active amino group that can participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid: This compound is similar in structure but lacks the benzyl group, which may affect its reactivity and applications.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but different functional groups, leading to different chemical properties and applications.
Uniqueness
4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a bicyclic core, a benzyl group, and a tert-butoxycarbonyl-protected amino group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H29NO4 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C21H29NO4/c1-19(2,3)26-18(25)22(15-16-7-5-4-6-8-16)21-12-9-20(10-13-21,11-14-21)17(23)24/h4-8H,9-15H2,1-3H3,(H,23,24) |
InChI Key |
PNGIUTXTUJFXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C23CCC(CC2)(CC3)C(=O)O |
Origin of Product |
United States |
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